1-(3-Chlorobenzyl)piperidine-4-carboxylic acid chemical properties
1-(3-Chlorobenzyl)piperidine-4-carboxylic acid chemical properties
An In-Depth Technical Guide to 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid
Introduction
1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid, a molecule recognized as a conformationally constrained analogue of γ-aminobutyric acid (GABA)[1]. As a member of the piperidine class of compounds, it belongs to one of the most significant heterocyclic scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals[2]. The molecule's architecture, featuring a piperidine core N-substituted with a 3-chlorobenzyl group and a carboxylic acid at the 4-position, provides a versatile platform for drug design and development. This guide offers a detailed examination of its chemical properties, synthesis, and analytical characterization, providing essential insights for researchers and scientists in the pharmaceutical and chemical industries.
Chemical Identity and Molecular Structure
The precise arrangement of the functional groups—a tertiary amine within the piperidine ring, a carboxylic acid, and a chlorinated aromatic ring—dictates the molecule's physicochemical and pharmacological properties.
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IUPAC Name : 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid[3]
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Synonyms : 1-(3-Chloro-benzyl)-piperidine-4-carboxylic acid
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CAS Number : 901920-70-5 (for the hydrochloride salt)[3]
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Molecular Formula : C₁₃H₁₆ClNO₂[3]
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Molecular Weight : 253.73 g/mol [3]
Molecular Structure Diagram
The diagram below illustrates the two-dimensional structure of the molecule, highlighting the key functional components: the piperidine ring, the 3-chlorobenzyl substituent on the nitrogen atom, and the carboxylic acid group at the C4 position.
Caption: 2D structure of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. While specific experimental data for the free base form is sparse, data for its hydrochloride salt and closely related analogs provide valuable reference points.
| Property | Value / Description | Source / Reference |
| Appearance | Expected to be a white or off-white solid. | Inferred from related compounds like N-Boc-piperidine-4-carboxylic acid.[4][5] |
| Molecular Weight | 253.73 g/mol | [3] |
| Storage Conditions | 2-8 °C, sealed in a dry environment. | [3][6] |
| Solubility | Limited solubility in water; good solubility in organic solvents such as DMSO and methanol. | Inferred from related piperidine carboxylic acids.[4] |
| Predicted XLogP3 | 2.6 | For the related 4-chloro isomer, suggesting moderate lipophilicity.[7][8] |
| Hydrogen Bond Donor | 1 (from the carboxylic acid OH group) | Computed for the 4-chloro isomer.[7] |
| Hydrogen Bond Acceptor | 3 (from the nitrogen and two oxygen atoms) | Computed for the 4-chloro isomer.[7] |
Synthesis and Chemical Reactivity
The synthesis of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is typically achieved through a standard nucleophilic substitution reaction.
General Synthesis Protocol: N-Alkylation
The primary synthetic route involves the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) with 3-chlorobenzyl chloride. The piperidine nitrogen acts as a nucleophile, attacking the benzylic carbon of 3-chlorobenzyl chloride and displacing the chloride leaving group. The reaction requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Synthetic workflow for 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid.
Step-by-Step Methodology
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Dissolution : Dissolve piperidine-4-carboxylic acid in an appropriate solvent, such as Dichloromethane (DCM) or Toluene.
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Base Addition : Add a suitable base, such as sodium hydroxide or potassium carbonate, to the mixture. The base acts as a proton scavenger.
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Substrate Addition : Slowly add 3-chlorobenzyl chloride to the reaction mixture.
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Reaction : Heat the mixture to a temperature between 60-80 °C and stir for several hours (typically 6-12 hours) until the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC) or HPLC.[9]
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Work-up : After cooling, the reaction mixture is typically washed with water to remove the base and salts. The organic layer is separated.
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Isolation : The solvent is removed under reduced pressure (rotoevaporation) to yield the crude product.
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Purification : The product can be further purified by recrystallization from a suitable solvent system to obtain a crystalline solid.
Chemical Reactivity
The molecule's reactivity is governed by its three main functional groups:
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Tertiary Amine : The piperidine nitrogen is basic and can be protonated to form a quaternary ammonium salt.
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Carboxylic Acid : This group can undergo standard reactions such as esterification (reaction with an alcohol), amide formation (reaction with an amine, often requiring a coupling agent like HATU), or reduction to a primary alcohol using a strong reducing agent like lithium aluminum hydride.[9][10]
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Chlorobenzyl Group : The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution unless under harsh conditions. However, the entire benzyl group can be a target for catalytic hydrogenation, which would cleave the C-N bond.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment rely on a combination of modern spectroscopic and chromatographic techniques.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals. The aromatic protons of the 3-chlorobenzyl group would appear in the downfield region (δ 7.0-7.5 ppm). The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperidine ring would be found in the aliphatic region (δ 1.5-3.5 ppm), often with complex splitting patterns due to their diastereotopic nature.[12] The acidic proton of the carboxylic acid is often broad and may not be observed unless in a dry solvent like DMSO-d₆, where it would appear far downfield (>10 ppm).[13]
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¹³C NMR : The carbon spectrum would show a signal for the carbonyl carbon around δ 170-180 ppm. Carbons of the aromatic ring would appear between δ 120-140 ppm, while the benzylic and piperidine ring carbons would be in the upfield region (δ 25-65 ppm).[11][13]
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint for the key functional groups:
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O-H Stretch : A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[14][15]
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C-H Stretch : Absorptions just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the piperidine ring, while weaker absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds.[16]
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C=O Stretch : A strong, sharp absorption band between 1700-1730 cm⁻¹ indicates the carbonyl group of the carboxylic acid.[17]
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C-C Stretch : Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.[16]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to 254.73. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would also be a key identifier.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium acetate) and an organic solvent (like acetonitrile or methanol) would be suitable for analysis.
Pharmacological Context and Potential Applications
Piperidine derivatives are ubiquitous in drug discovery due to their favorable pharmacokinetic properties and ability to serve as versatile scaffolds.[2] 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid and its analogs are investigated in several therapeutic areas.
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Enzyme Inhibition : Derivatives of substituted benzylpiperidines have been explored as inhibitors for various enzymes. For instance, related structures have shown inhibitory activity against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis, making it a target for anti-tuberculosis drug development.[18]
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CNS Activity : The core structure, being a derivative of a GABA analogue, suggests potential for modulation of central nervous system targets. The piperidine scaffold is a common feature in drugs targeting CNS receptors.
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Synthetic Building Block : Perhaps its most critical role is as an intermediate in the synthesis of more complex molecules. The carboxylic acid handle allows for the straightforward formation of amides, linking the piperidine scaffold to other pharmacophores to build libraries of compounds for screening.[10]
Caption: Role of the molecule as a versatile scaffold in drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from structurally related piperidine carboxylic acids provide guidance.
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Health Hazards : May cause skin, eye, and respiratory irritation.[19] Harmful if swallowed or inhaled.[20][21]
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Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[19]
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Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22]
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Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][20]
Conclusion
1-(3-Chlorobenzyl)piperidine-4-carboxylic acid is a well-defined chemical entity with properties that make it a valuable tool for medicinal chemists and drug development professionals. Its straightforward synthesis, combined with the versatile reactivity of its carboxylic acid function and the pharmacological relevance of the piperidine scaffold, establishes it as a key intermediate for creating novel therapeutics. A thorough understanding of its chemical characteristics, as detailed in this guide, is fundamental to its effective application in the pursuit of new medicines.
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